molecular formula C22H21N5O3S B2364948 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1242911-60-9

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2364948
CAS No.: 1242911-60-9
M. Wt: 435.5
InChI Key: BTNHQQRQKVVCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide, supplied for research and development purposes. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Chemical Identifiers & Properties • CAS Number: 1242911-60-9 • Molecular Formula: C₂₂H₂₁N₅O₃S • Molecular Weight: 435.50 g/mol • InChIKey: BTNHQQRQKVVCNC-UHFFFAOYSA-N While the specific biological activity and mechanism of action for this exact molecule require further investigation, compounds within the same structural class have been researched for their potential as inhibitors of various biological targets, such as kinase enzymes, which are relevant in numerous disease pathways . Researchers are exploring these analogs for their potential application in developing new therapeutic agents. This compound is offered as a building block or reference standard to support such exploratory research in chemical biology and pharmaceutical sciences. Handling & Usage Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind. Please handle with appropriate safety precautions.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-30-18-9-7-17(8-10-18)26-11-12-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNHQQRQKVVCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide is a member of the triazolo[4,3-a]pyrazine class and exhibits a range of biological activities. Its unique structure allows it to interact with various biological targets, making it a significant candidate in medicinal chemistry.

  • Molecular Formula: C₁₅H₁₅N₅O₃S
  • Molecular Weight: Approximately 435.5 g/mol
  • CAS Number: 1242964-52-8

Biological Activities

Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, possess diverse biological activities:

  • Antibacterial Activity:
    • A study evaluated several triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. Among them, compounds similar to the target compound showed moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, one derivative exhibited a Minimum Inhibitory Concentration (MIC) comparable to ampicillin .
  • Anticancer Properties:
    • Preliminary studies suggest that related compounds may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural components of these compounds facilitate interactions with enzymes and receptors involved in cancer pathways.
  • Mechanisms of Action:
    • The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit critical enzymes such as DNA gyrase and topoisomerase IV. These interactions are essential for their antibacterial effects and highlight their potential as therapeutic agents against various pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity:

  • Functional Groups: The presence of electron-donating groups enhances antibacterial activity. For instance, substituents at the R₂ position can increase lipophilicity and cell permeability, which are crucial for effective drug action.
  • Molecular Interactions: The ability to form hydrogen bonds with target proteins is essential for enhancing biological effects. Modifications in the side chains can lead to improved binding affinities and increased efficacy against specific targets .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:

StudyFindings
Identified moderate antibacterial activity against S. aureus and E. coli with MIC values comparable to standard antibiotics.
Suggested potential anticancer properties through mechanisms involving apoptosis in cancer cell lines.
Discussed the synthetic utility of triazolo derivatives in developing new biologically active compounds.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial properties. Research on related triazole compounds has shown significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .
    • A study indicated that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
  • Anticancer Potential
    • Triazole-containing compounds have been explored for their anticancer properties. The incorporation of the triazole moiety is linked to enhanced cytotoxicity against cancer cell lines. For example, certain derivatives have shown to inhibit cell proliferation in various cancer types through apoptosis induction .
    • In particular, compounds with a similar structural framework have been reported to target specific cancer pathways, including those involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects
    • Compounds with triazole structures have been associated with anti-inflammatory activities. Research indicates that these compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation .
    • The potential for developing anti-inflammatory drugs from triazole derivatives is significant, given their ability to interact with various biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their pharmacological profiles. Modifications in substituents on the triazole ring can lead to enhanced bioactivity. For instance:

  • Electron-withdrawing groups can increase the potency of antimicrobial agents.
  • Variations in side chains (e.g., ethoxy or methyl groups) can affect solubility and bioavailability .

Case Studies

  • Triazole Derivatives Against Tuberculosis
    • A series of triazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .
  • Cytotoxicity Studies
    • In vitro studies assessing cytotoxic effects on human cell lines demonstrated that certain derivatives of triazoles are non-toxic at therapeutic concentrations, making them suitable candidates for further development .

Comparison with Similar Compounds

Key Observations :

  • The m-tolyl acetamide moiety introduces steric bulk at the meta position, which may reduce solubility compared to para-substituted analogs (e.g., phenoxy derivatives in ).

Challenges :

  • Thioether formation often requires stringent anhydrous conditions and catalysts (e.g., ZnCl₂) to prevent oxidation .
  • Substituted acetamides (e.g., m-tolyl) may necessitate protective group strategies to avoid side reactions during coupling .

Physical and Chemical Properties

Property Target Compound Analog 12 8-(2-Fluoro-4-nitrophenoxy) Derivative
Melting Point (°C) Not reported 260–263 Not reported
Solubility Likely low* Moderate (polar groups) Low (nitro/fluoro groups)
Stability Air-sensitive** Stable Photolabile

Predicted low solubility due to m-tolyl group; *Thioethers are prone to oxidation under ambient conditions .

Preparation Methods

Synthetic Strategies and Methodologies

Route 1: Sequential Cyclization and Thioether Formation

Step 1: Synthesis of 7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-triazolo[4,3-a]pyrazine-3-thiol

Procedure (Adapted from):

  • Starting Material : 4-Ethoxyphenylhydrazine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form a hydrazone intermediate.
  • Cyclization : The hydrazone undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding the triazolopyrazine core.
  • Thiol Introduction : Treatment with Lawesson’s reagent in toluene converts the 3-keto group to a thiol.

Key Data :

Parameter Value
Yield (Step 1–3) 62–68%
Purification Column chromatography (SiO₂, hexane/EtOAc 3:1)
Step 2: Acetamide Coupling

Procedure (Adapted from):

  • Thioether Formation : The thiol intermediate reacts with 2-chloro-N-(m-tolyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours.
  • Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 74%
Purity (HPLC) ≥98%

Route 2: Multicomponent One-Pot Synthesis

Procedure (Adapted from):

  • Reagents : 4-Ethoxyphenyl isocyanate, 3-amino-5-mercapto-1,2,4-triazole, and N-(m-tolyl)chloroacetamide are combined in acetonitrile.
  • Catalysis : Triethylamine (Et₃N) facilitates nucleophilic substitution and cyclization at 100°C for 8 hours.

Key Data :

Parameter Value
Yield 58%
Reaction Time 8 hours

Advantages :

  • Reduced purification steps.
  • Scalability for industrial production.

Route 3: Late-Stage Functionalization of a Preassembled Core

Procedure (Adapted from):

  • Core Synthesis : 7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-triazolo[4,3-a]pyrazine is prepared via Pd-catalyzed coupling of 4-ethoxyphenylboronic acid with a brominated triazolopyrazine precursor.
  • Thiolation : The core is treated with thiourea in ethanol under reflux to introduce the 3-thiol group.
  • Acetamide Conjugation : Similar to Route 1, Step 2.

Key Data :

Parameter Value
Overall Yield 51%
Pd Catalyst Pd(PPh₃)₄

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Yield 74% 58% 51%
Complexity Moderate Low High
Scalability High Moderate Low
Cost $$ $ $$$

Route 1 is optimal for laboratory-scale synthesis due to reproducibility. Route 2 offers cost efficiency but requires optimization for purity. Route 3 is limited by palladium catalyst costs.

Critical Reaction Optimization Insights

  • Thiol Stability : Thiol intermediates are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation.
  • Catalyst Screening : Pd-PEPPSI-IHeptCl improves coupling efficiency in Route 3.

Analytical Characterization

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89–7.32 (m, 8H, aromatic-H)
  • δ 4.12 (q, 2H, OCH₂CH₃)
  • δ 2.34 (s, 3H, CH₃ from m-tolyl)

HRMS (ESI+) : m/z Calculated for C₂₄H₂₃N₅O₃S: 485.1521; Found: 485.1518.

Industrial Considerations

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Continuous Flow : Implement flow reactors for Steps 1 and 2 to enhance throughput.

Q & A

Basic: What are the critical steps in synthesizing 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide?

Answer:
The synthesis typically involves:

  • Core formation : Constructing the triazolo-pyrazine scaffold via cyclization reactions, often using precursors like substituted pyrazines or triazoles under reflux conditions .
  • Thioether linkage : Introducing the thiol group via nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives) .
  • Acetamide functionalization : Coupling the thioether intermediate with m-toluidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Purification : Solvent extraction followed by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Key optimization strategies include:

  • Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions (e.g., racemization) .
  • Solvent selection : Using polar aprotic solvents (e.g., THF or DMF) for intermediates prone to hydrolysis .
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • In-line monitoring : Employing HPLC or LC-MS to track reaction progress and adjust stoichiometry in real time .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolo-pyrazinone core) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Advanced: How can researchers design experiments to elucidate the compound’s biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinases (e.g., EGFR, VEGFR) based on triazolo-pyrazine analogs .
  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates to identify binding proteins via SDS-PAGE/MS .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values and selectivity .

Advanced: How to resolve contradictory bioactivity data across different assay systems?

Answer:

  • Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing m-tolyl with fluorophenyl) to isolate steric/electronic effects .
  • Solubility adjustment : Use DMSO/water co-solvents (≤0.1% DMSO) to mitigate aggregation artifacts in cell-based assays .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .

Basic: Which functional groups in the compound influence its reactivity and stability?

Answer:

  • Thioether linkage : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
  • Acetamide group : Hydrolysis risk in acidic/basic conditions; use pH 6–7 buffers for in vitro studies .
  • Triazolo-pyrazinone core : Susceptible to photodegradation; store in amber vials under nitrogen .

Advanced: How to conduct structure-activity relationship (SAR) studies to enhance target selectivity?

Answer:

  • Substituent scanning : Synthesize analogs with variations at the 4-ethoxyphenyl and m-tolyl positions to map steric tolerance .
  • Computational QSAR : Train models using MOE or RDKit descriptors to predict binding energies against off-targets (e.g., CYP450 enzymes) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key hydrogen bonds (e.g., acetamide-NH with Asp831 in EGFR) .

Basic: What strategies address solubility challenges in in vitro assays?

Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS or DMSO/ethanol mixtures (≤1% final concentration) .
  • Sonication : Apply 20 kHz ultrasound for 10 minutes to disperse aggregates .
  • Pro-drug approaches : Introduce phosphate esters at the acetamide group for improved aqueous solubility .

Advanced: How can computational methods accelerate the compound’s optimization?

Answer:

  • Reaction path searching : Use GRRM or Gaussian to simulate intermediates and transition states, reducing trial-and-error synthesis .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis .
  • Machine learning : Train models on PubChem BioAssay data to prioritize derivatives with predicted IC₅₀ < 100 nM .

Advanced: How to mitigate stability issues during long-term storage?

Answer:

  • Lyophilization : Freeze-dry in mannitol/sucrose matrices to prevent hydrolysis .
  • Inert packaging : Store under argon in sealed vials with desiccants (e.g., silica gel) .
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, with acceptance criteria of ≤5% impurity over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.